N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
Description
N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with a unique structure that includes an azepane ring, a phenyl group, and a glycinamide moiety
Properties
Molecular Formula |
C24H31N3O4S |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C24H31N3O4S/c1-18-12-13-22(19(2)16-18)27(32(3,30)31)17-23(28)25-21-11-7-6-10-20(21)24(29)26-14-8-4-5-9-15-26/h6-7,10-13,16H,4-5,8-9,14-15,17H2,1-3H3,(H,25,28) |
InChI Key |
BZGOUBYWPHMKIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)N3CCCCCC3)S(=O)(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, including the formation of the azepane ring, the introduction of the phenyl group, and the attachment of the glycinamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(3,4-difluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxynicotinamide
Uniqueness
Compared to similar compounds, N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has a unique combination of functional groups that confer specific chemical and biological properties. Its azepane ring and methylsulfonyl group, in particular, may enhance its stability and reactivity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
